

## Omarigliptin and Body Weight: A Comparative Analysis Against Other Antidiabetic Agents

Author: BenchChem Technical Support Team. Date: December 2025



For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the effect of **omarigliptin** on body weight relative to other classes of antidiabetic drugs. The information is supported by experimental data from clinical trials and meta-analyses, with detailed methodologies for cited experiments.

**Omarigliptin**, a once-weekly dipeptidyl peptidase-4 (DPP-4) inhibitor, has been shown to be an effective and well-tolerated treatment for type 2 diabetes.[1] A key consideration in the selection of antidiabetic therapy is its effect on body weight, as many patients with type 2 diabetes are overweight or obese. This guide evaluates the existing evidence on **omarigliptin**'s impact on body weight in comparison to other commonly prescribed antidiabetic medications.

# Comparative Efficacy on Body Weight: A Quantitative Overview

Clinical studies have consistently demonstrated that **omarigliptin** is weight-neutral, a characteristic it shares with other DPP-4 inhibitors.[1][2] This contrasts with other classes of antidiabetic drugs which can be associated with either weight gain or weight loss. The following table summarizes the comparative effects on body weight based on available clinical trial data.



| Drug Class       | Specific Drug(s)                                    | Mean Change in<br>Body Weight                                                                                                                                                                                                    | Key Findings &<br>Citations                                                                                                                                                                                                                                                                                   |
|------------------|-----------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| DPP-4 Inhibitors | Omarigliptin                                        | Neutral / Very small<br>reductions                                                                                                                                                                                               | A meta-analysis of 16 randomized controlled trials found that changes in body weight were similar between the omarigliptin group and active control groups (mean difference of -0.54 kg, with high heterogeneity).[3][4] Short-duration studies have also reported no meaningful effect on body weight.[5][6] |
| Sitagliptin      | Neutral / Very small<br>reductions / Slight<br>gain | Head-to-head trials with omarigliptin showed very small reductions in body weight with both drugs and no meaningful differences between them. A meta-analysis found a modest weight gain of 0.55 kg associated with sitagliptin. | -                                                                                                                                                                                                                                                                                                             |



| Linagliptin   | Neutral / Weight loss | In a 104-week study, linagliptin was associated with a mean difference of – 2.9 kg in body weight change compared to glimepiride.[7]     |                                                                                                                                                                                                                             |
|---------------|-----------------------|------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Alogliptin    | Weight gain           | A 12-week study<br>showed that alogliptin<br>significantly increased<br>body weight (from<br>66.5 ± 19.2 kg to 67.6<br>± 19.3 kg).[8][9] |                                                                                                                                                                                                                             |
| Biguanides    | Metformin             | Modest weight loss                                                                                                                       | Metformin is generally associated with mild weight loss. When compared to alogliptin, metformin had no significant effect on body composition, whereas alogliptin led to an increase in body weight and fat mass.  [8]      |
| Sulfonylureas | Glimepiride           | Weight gain / Variable                                                                                                                   | A meta-analysis reported a weight gain of 2.1 kg associated with glimepiride. However, another study showed a mean weight loss of -2.04 kg with glimepiride over 12 months, which was greater than the weight loss observed |



|                              |                        |                                                                                                                                                       | with glibenclamide. [10] Sulfonylureas are generally associated with a 1.5 to 2.5 kg weight gain.                                                             |
|------------------------------|------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Glibenclamide                | Weight gain            | A retrospective study<br>showed a mean<br>weight loss of -0.58 kg<br>over 12 months, which<br>was less than that<br>observed with<br>glimepiride.[10] | _                                                                                                                                                             |
| Glipizide                    | Weight gain            | A meta-analysis reported a weight gain of 2.2 kg associated with glipizide.                                                                           |                                                                                                                                                               |
| GLP-1 Receptor<br>Agonists   | Liraglutide, Exenatide | Weight loss                                                                                                                                           | These agents are known to promote weight loss by decreasing appetite and enhancing satiety.                                                                   |
| SGLT2 Inhibitors             | Dapagliflozin          | Weight loss                                                                                                                                           | Dapagliflozin has<br>been shown to lead to<br>significantly greater<br>weight loss compared<br>to placebo when<br>added to metformin<br>(-2.96 kg vs0.88 kg). |
| Thiazolidinediones<br>(TZDs) | Pioglitazone           | Weight gain                                                                                                                                           | A meta-analysis found<br>a weight gain of 2.6 kg<br>associated with<br>pioglitazone.                                                                          |



## **Experimental Protocols of Key Comparative Trials**

The data presented above are derived from rigorously designed clinical trials. Below are the typical methodologies employed in these studies.

Study Design: Most of the pivotal trials are randomized, double-blind, non-inferiority or placebo-controlled studies.[5][11][12] For instance, the O-QWEST study was a head-to-head, non-inferiority trial comparing once-weekly **omarigliptin** to once-daily sitagliptin.[11][13]

Patient Population: The studies typically enroll adults with type 2 diabetes who have inadequate glycemic control on their current therapy (e.g., diet and exercise alone or metformin monotherapy).[11][12] Baseline characteristics such as age, duration of diabetes, and HbA1c are generally well-matched between treatment groups.[11]

#### Treatment and Dosage:

- Omarigliptin: 25 mg once weekly.[5][11]
- Sitagliptin: 100 mg once daily or 50 mg once daily.[5][11]
- Metformin: Often used as a background therapy at a stable dose of ≥1500 mg/day.[12]
- Glimepiride: 1 to 4 mg daily as an add-on to metformin.[7]

Duration: The duration of these trials varies, with primary endpoints often assessed at 24 weeks, and some studies extending up to 52 or 104 weeks to evaluate long-term efficacy and safety.[5][11][7]

Efficacy Endpoints: The primary efficacy endpoint is typically the change from baseline in HbA1c.[3][14] Secondary endpoints often include changes in fasting plasma glucose, 2-hour postprandial glucose, and body weight.[3][14][15]

Statistical Analysis: Non-inferiority is assessed based on a pre-specified margin for the confidence interval of the difference in the primary endpoint between the treatment groups.[12] Changes in body weight are typically analyzed as a secondary or exploratory endpoint.[2][15]

## Visualizing the Mechanisms and Workflows



To better understand the underlying biology and the structure of the clinical trials, the following diagrams are provided.



Click to download full resolution via product page

Caption: A typical double-blind, double-dummy clinical trial design comparing **omarigliptin** to an active comparator.





Click to download full resolution via product page

Caption: Mechanism of action of omarigliptin via DPP-4 inhibition to improve glycemic control.

#### Conclusion

The available evidence from numerous clinical trials and meta-analyses consistently indicates that **omarigliptin** is weight-neutral.[1] This positions it as a favorable option for patients with type 2 diabetes where weight management is a key concern, especially when compared to



agents known to cause weight gain, such as sulfonylureas and thiazolidinediones. Its effect on body weight is comparable to other DPP-4 inhibitors like sitagliptin. For patients who require significant weight loss, other classes of antidiabetic drugs, such as GLP-1 receptor agonists or SGLT2 inhibitors, may be more appropriate. The choice of therapy should be individualized based on the patient's overall clinical profile, including glycemic targets, comorbidities, and weight management goals.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Omarigliptin for the treatment of type 2 diabetes mellitus PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic and Pharmacodynamic Effects of Multiple-dose Administration of Omarigliptin, a Once-weekly Dipeptidyl Peptidase-4 Inhibitor, in Obese Participants With and Without Type 2 Diabetes Mellitus PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and Safety of Omarigliptin, a Novel Once-Weekly Dipeptidyl Peptidase-4 Inhibitor, in Type 2 Diabetes Mellitus: A Systematic Review and Meta-Analysis [e-enm.org]
- 4. e-enm.org [e-enm.org]
- 5. A randomized, placebo- and sitagliptin-controlled trial of the safety and efficacy of omarigliptin, a once-weekly dipeptidyl peptidase-4 inhibitor, in Japanese patients with type 2 diabetes PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Linagliptin as Effective as Glimepiride with Improved Safety Profile [ahdbonline.com]
- 8. Effects of metformin and alogliptin on body composition in people with type 2 diabetes -PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Change in patients' body weight after 12 months of treatment with glimepiride or glibenclamide in Type 2 diabetes: a multicentre retrospective cohort study PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. EASD: Once-weekly omarigliptin as effective as daily sitagliptin | MDedge [mdedge.com]



- 12. Randomized clinical trial comparing the efficacy and safety of treatment with the onceweekly dipeptidyl peptidase-4 (DPP-4) inhibitor omarigliptin or the once-daily DPP-4 inhibitor sitagliptin in patients with type 2 diabetes inadequately controlled on metformin monotherapy
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. merck.com [merck.com]
- 14. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 15. diabetesjournals.org [diabetesjournals.org]
- To cite this document: BenchChem. [Omarigliptin and Body Weight: A Comparative Analysis Against Other Antidiabetic Agents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609743#evaluating-the-effect-of-omarigliptin-on-body-weight-compared-to-other-antidiabetics]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com